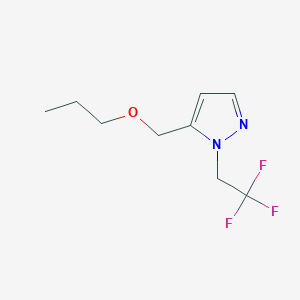

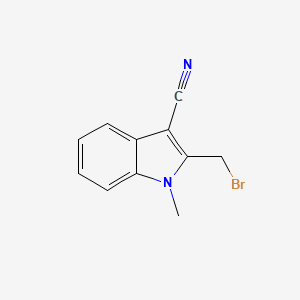

2-(Bromomethyl)-1-methylindole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Scientific Research Applications

Synthesis and Chemical Transformations

2-(Bromomethyl)-1-methylindole-3-carbonitrile serves as a precursor in various synthetic pathways due to its reactive bromomethyl group. For example, it can participate in bromocyanomethylation reactions, offering a pathway to produce 2-bromo-3-hydroxynitriles from carbonyl compounds, displaying moderate to good yields and diastereoselectivity (Nobrega, Gonçalves, & Peppe, 2000). This type of reaction underscores the utility of such bromomethyl-indole derivatives in creating complex molecules with potential biological activity.

Structural and Spectroscopic Analysis

The compound's structure can influence the synthesis and analysis of related chemical entities. For instance, in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, researchers detailed how structural features are elucidated by various spectroscopic methods, leading to insights into the optical properties of these compounds (Jukić et al., 2010). Such analyses are crucial for understanding the electronic and structural aspects that govern the reactivity and properties of bromomethyl-indole derivatives.

Radical Cyclization for Spiro Compound Synthesis

Radical cyclization techniques have been applied to bromophenylamino derivatives of cyclohexanecarbonitriles and piperidinecarbonitriles, leading to the synthesis of spiro compounds. This method demonstrates the versatility of bromomethyl-indole derivatives in facilitating complex cyclization reactions, offering new routes to spiro[2H-indole] derivatives with potential pharmaceutical applications (Sulsky et al., 1999).

Marine Natural Product Synthesis

The synthesis of bromoindoles from marine sponges, where compounds similar to this compound serve as intermediates or analogs, highlights the compound's relevance in mimicking or synthesizing natural products. These studies not only expand the chemical space of indole derivatives but also contribute to the discovery of new bioactive compounds with potential therapeutic benefits (Rasmussen et al., 1993).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(bromomethyl)-1-methylindole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-14-10-5-3-2-4-8(10)9(7-13)11(14)6-12/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXPOGOLGOMRBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1CBr)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2535460.png)

![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2535461.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2535465.png)

![(Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2535467.png)

![N-(2,3-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2535468.png)

![6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline](/img/structure/B2535469.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide](/img/structure/B2535470.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)

![5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic Acid](/img/structure/B2535476.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)